molecular formula C9H9ClN2O3 B2460983 2-(4-Amino-2-chlorobenzamido)acetic acid CAS No. 124894-97-9

2-(4-Amino-2-chlorobenzamido)acetic acid

Cat. No.: B2460983
CAS No.: 124894-97-9
M. Wt: 228.63
InChI Key: FUEOPNJWDBOWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-2-chlorobenzamido)acetic acid is an organic compound with the molecular formula C9H9ClN2O3 It is characterized by the presence of an amino group, a chloro-substituted benzene ring, and an amidoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-chlorobenzamido)acetic acid typically involves the reaction of 4-amino-2-chlorobenzoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-chlorobenzamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Aniline derivatives.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

2-(4-Amino-2-chlorobenzamido)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-chlorobenzamido)acetic acid involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorobenzoic acid
  • 4-Amino-2-chlorobenzoic acid
  • 2-(4-Amino-2-chlorophenyl)acetic acid

Uniqueness

2-(4-Amino-2-chlorobenzamido)acetic acid is unique due to the presence of both an amino group and a chloro-substituted benzene ring, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[(4-amino-2-chlorobenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-7-3-5(11)1-2-6(7)9(15)12-4-8(13)14/h1-3H,4,11H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEOPNJWDBOWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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